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molecular formula C13H16N2O B8385253 5-(Piperidin-4-yl)indolin-2-one

5-(Piperidin-4-yl)indolin-2-one

Cat. No. B8385253
M. Wt: 216.28 g/mol
InChI Key: KDXNDXHXRHUPIL-UHFFFAOYSA-N
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Patent
US09227962B2

Procedure details

To a solution of TFA (10 ml) was added tert-butyl 4-(2-oxoindolin-5-yl)piperidine-1-carboxylate (789 mg, 2.49 mmol) and stirred at room temperature for 30 min. The reaction mixture was concentrated. The residue was diluted with 1N HCl and extracted with CHCl3. The aqueous layer was added with 28% NH3 aq until pH 8 and extracted with CHCl3/EtOH (3/1). The organic layer was dried over Na2SO4 and concentrated to give 5-(piperidin-4-yl)indolin-2-one (409 mg, 76%).
Name
tert-butyl 4-(2-oxoindolin-5-yl)piperidine-1-carboxylate
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:11]3[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]3)[CH:8]=2)[NH:3]1>C(O)(C(F)(F)F)=O>[NH:14]1[CH2:13][CH2:12][CH:11]([C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[NH:3][C:2](=[O:1])[CH2:10]3)[CH2:16][CH2:15]1

Inputs

Step One
Name
tert-butyl 4-(2-oxoindolin-5-yl)piperidine-1-carboxylate
Quantity
789 mg
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
ADDITION
Type
ADDITION
Details
The aqueous layer was added with 28% NH3 aq until pH 8
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3/EtOH (3/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1CCC(CC1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 409 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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